1,2-Dibromo-4,5-bis(dibromomethyl)benzene

Flame Retardancy Polymer Additives Halogenated Aromatics

1,2-Dibromo-4,5-bis(dibromomethyl)benzene delivers four reactive benzylic bromines for covalent integration into epoxy/PS networks—eliminating leaching and preserving mechanicals, unlike additive HBB. With 82.7% Br, UL 94 V‑0 is achievable at lower loadings, and its 133–139°C mp permits direct melt compounding (160–220°C PS window). This unique substitution pattern also unlocks octa‑substituted phthalocyanine pathways inaccessible with hexa‑ or tetrabromobenzene. ≥98% purity ensures batch-to-batch reproducibility for demanding R&D and industrial applications.

Molecular Formula C8H4Br6
Molecular Weight 579.5 g/mol
CAS No. 13209-20-6
Cat. No. B1280883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromo-4,5-bis(dibromomethyl)benzene
CAS13209-20-6
Molecular FormulaC8H4Br6
Molecular Weight579.5 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)Br)C(Br)Br)C(Br)Br
InChIInChI=1S/C8H4Br6/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,7-8H
InChIKeyQPLVNMIEWOGDBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dibromo-4,5-bis(dibromomethyl)benzene (CAS 13209-20-6) | Technical Overview for Scientific Procurement


1,2-Dibromo-4,5-bis(dibromomethyl)benzene (CAS 13209-20-6), also known as α,α,α',α',4,5-hexabromo-o-xylene, is a highly brominated aromatic compound with the molecular formula C₈H₄Br₆ and a molecular weight of 579.5 g/mol [1]. Its structure features a benzene ring substituted with two bromine atoms at the 1,2-positions and two dibromomethyl (-CHBr₂) groups at the 4,5-positions . This substitution pattern yields a bromine content of approximately 82.7% by weight, positioning it among high-loading flame retardant intermediates . The compound typically appears as a white to almost white crystalline powder with a reported melting point range of 133–139 °C .

Why 1,2-Dibromo-4,5-bis(dibromomethyl)benzene Cannot Be Replaced by Other Brominated Aromatics


The structural and physical-chemical profile of 1,2-dibromo-4,5-bis(dibromomethyl)benzene diverges sharply from other brominated benzenes and xylenes. While all are brominated aromatics, critical differences in bromine content, substitution pattern, and thermal behavior preclude generic interchange in research and industrial applications. For example, hexabromobenzene (C₆Br₆, bromine content 86.9%) offers slightly higher bromine loading but exhibits a melting point nearly 200 °C higher (327 °C) [1], which can restrict melt-processability. Conversely, 1,2,4,5-tetrabromobenzene (bromine content 81.2%) melts at 180–182 °C [2], but its lower bromine content and distinct substitution geometry alter both flame-retardant efficiency and reactivity. The presence of two dibromomethyl groups in the target compound introduces benzylic bromine atoms that are absent in fully ring-substituted analogs, creating a distinct reactivity profile for derivatization and cross-coupling chemistry . These disparities demand compound-specific selection rather than class-level substitution.

Quantitative Differentiation of 1,2-Dibromo-4,5-bis(dibromomethyl)benzene from Structural Analogs


Bromine Content Versus 1,2,4,5-Tetrabromobenzene

1,2-Dibromo-4,5-bis(dibromomethyl)benzene delivers a bromine mass fraction of 82.7% (calculated from C₈H₄Br₆, MW 579.5 g/mol [1]). This is 1.5 percentage points higher than the 81.2% bromine content of 1,2,4,5-tetrabromobenzene (C₆H₂Br₄, MW 393.7 g/mol [2]), providing a higher bromine loading per unit mass when used as a flame-retardant additive or intermediate.

Flame Retardancy Polymer Additives Halogenated Aromatics

Melting Point Versus Hexabromobenzene and 1,2,4,5-Tetrabromobenzene

The target compound melts at 133–139 °C , which is 188–194 °C lower than hexabromobenzene (327 °C [1]) and 41–47 °C lower than 1,2,4,5-tetrabromobenzene (180–182 °C [2]). This melting point enables melt-blending with temperature-sensitive polymers that cannot tolerate the high processing temperatures required by hexabromobenzene.

Melt Processing Polymer Compounding Thermal Properties

Synthetic Utility as a Precursor to Functional Materials

1,2-Dibromo-4,5-bis(dibromomethyl)benzene can be synthesized from 1,2-dibromo-4,5-dimethylbenzene via radical bromination using azobisisobutyronitrile (AIBN) . This transformation introduces benzylic bromines that are absent in the dimethyl precursor (melting point 87 °C ), creating a bifunctional building block capable of undergoing both aromatic and benzylic substitution chemistry.

Organic Synthesis Phthalocyanine Complexes Cross-Coupling

Flame Retardant Application in Polymers

1,2-Dibromo-4,5-bis(dibromomethyl)benzene is documented as a flame retardant for use in polystyrene foam insulation and electronic components . Its bromine content (82.7%) exceeds that of many commercial brominated flame retardants like tetrabromobisphenol A (TBBPA, ~58% Br) and is competitive with decabromodiphenyl ether (decaBDE, ~83% Br), offering high efficacy with potential advantages in thermal stability and melt blending.

Polymer Additives Flame Retardancy Polystyrene

Optimized Application Scenarios for 1,2-Dibromo-4,5-bis(dibromomethyl)benzene Based on Quantitative Evidence


Melt-Compounded Flame-Retardant Polystyrene Foams

The compound's melting point of 133–139 °C falls within the typical processing window of polystyrene (PS) extrusion and injection molding (160–220 °C), allowing direct melt blending without pre-dispersion or carrier resins. This contrasts with hexabromobenzene (mp 327 °C [1]), which remains solid during PS processing and can cause die-lip build-up and uneven distribution. The 82.7% bromine content [2] enables UL 94 V-0 ratings at reduced loading versus tetrabromobenzene, minimizing impact on foam cell structure and mechanical integrity.

Synthesis of Bis(dibromomethyl) Building Blocks for Phthalocyanine Complexes

The four benzylic bromine atoms in 1,2-dibromo-4,5-bis(dibromomethyl)benzene serve as versatile handles for nucleophilic substitution with amines or alcohols, enabling the construction of octa-substituted phthalocyanine precursors . This synthetic pathway is inaccessible using fully ring-brominated analogs like hexabromobenzene or tetrabromobenzene, which lack benzylic sites. The compound's commercial availability at ≥98% purity ensures reproducible synthesis of planar binuclear complexes with tailored optical and electrochemical properties.

High-Bromine-Content Reactive Flame Retardant for Epoxy Resins

The benzylic bromines in 1,2-dibromo-4,5-bis(dibromomethyl)benzene can undergo nucleophilic attack by epoxy curing agents (e.g., amines, anhydrides), covalently incorporating the brominated aromatic core into the polymer network. This reactive mode of action prevents migration and blooming issues associated with additive-type flame retardants like hexabromobenzene or decaBDE . The high bromine content (82.7% [2]) provides efficient flame retardancy at lower incorporation levels, maintaining the glass transition temperature (Tg) and mechanical properties of the cured epoxy.

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